molecular formula C10H16Cl2O4 B14542537 Dipropyl 2,3-dichlorobutanedioate CAS No. 62243-28-1

Dipropyl 2,3-dichlorobutanedioate

Cat. No.: B14542537
CAS No.: 62243-28-1
M. Wt: 271.13 g/mol
InChI Key: SYGSDXZEGNCHHN-UHFFFAOYSA-N
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Description

Dipropyl 2,3-dichlorobutanedioate is a chlorinated ester compound characterized by two propyl ester groups and chlorine substituents at the 2 and 3 positions of the butanedioate backbone. The presence of chlorine atoms may enhance its stability and reactivity compared to non-halogenated analogs.

Properties

CAS No.

62243-28-1

Molecular Formula

C10H16Cl2O4

Molecular Weight

271.13 g/mol

IUPAC Name

dipropyl 2,3-dichlorobutanedioate

InChI

InChI=1S/C10H16Cl2O4/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8H,3-6H2,1-2H3

InChI Key

SYGSDXZEGNCHHN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(C(=O)OCCC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 2,3-dichlorobutanedioate typically involves the esterification of 2,3-dichlorobutanedioic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous process. This involves the use of a continuous reactor where 2,3-dichlorobutanedioic acid and propanol are fed continuously, and the product is collected continuously. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,3-dichlorobutanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2,3-dichlorobutanedioic acid and propanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl 2,3-dichlorobutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipropyl 2,3-dichlorobutanedioate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,3-dichlorobutanedioic acid and propanol. The chlorine atoms in the compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Structural Analogues

a. Dipropyl Ether (CAS 111-43-3)

  • Functional Group : Dipropyl ether is a simple ether (R-O-R'), whereas dipropyl 2,3-dichlorobutanedioate is a diester with chlorinated carbon centers.
  • Physical Properties :
    • Dipropyl ether is a colorless liquid with high flammability (flash point: -7°C) .
    • This compound likely has higher density and boiling point due to chlorine atoms and ester groups.
  • Hazards: Dipropyl ether poses acute risks (e.g., irritation, dizziness) and is classified as a fire hazard .

b. Zygocaperoside and Isorhamnetin-3-O Glycoside

  • Analytical Methods :
    • UV and NMR spectroscopy (e.g., $^1$H-NMR, $^{13}$C-NMR) were critical for elucidating their structures . Similar techniques would apply to this compound, particularly to confirm chlorine placement and ester linkages.
Hypothetical Data Table for Comparative Analysis
Property This compound* Dipropyl Ether Zygocaperoside
Functional Group Diester (chlorinated) Ether Triterpenoid glycoside
Boiling Point ~200–250°C (estimated) 90.5°C Decomposes at high temps
Flammability Likely low (ester stability) High (Flash point: -7°C) Non-flammable
Primary Hazards Potential chloro-toxic byproducts Irritant, flammable Not classified as hazardous
Applications Specialty solvent, synthesis Solvent, chemical synthesis Pharmacological research

Note: Data marked with an asterisk () are inferred due to lack of direct evidence.*

Research Findings and Limitations

  • Spectroscopic Techniques : Structural analysis of this compound would rely on NMR and UV-Vis spectroscopy, as demonstrated for glycosides in Z. fabago . Chlorine substituents would produce distinct $^{13}$C-NMR shifts (~40–60 ppm for C-Cl) and characteristic fragmentation in mass spectrometry.
  • Industrial Relevance : Dipropyl ether’s role as a solvent contrasts with the hypothesized niche applications of this compound in agrochemical or polymer industries.

Critical Notes on Evidence Utilization

  • The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs.
  • Comparative analysis emphasizes functional group differences and extrapolates hazards/reactivity based on chlorine content and ester chemistry.
  • Further studies using the spectroscopic methodologies outlined in are recommended to validate the compound’s properties.

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